

Unveiling Talaromycesone A: A Comparative Spectroscopic Guide

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Compound of Interest

Compound Name: *Talaromycesone A*

Cat. No.: *B15591226*

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A comprehensive analysis of the revised spectroscopic data for **Talaromycesone A** is presented, alongside a comparative study with related phenalenone dimers, Talarohemiketal A and Bacillisporin A. This guide provides researchers, scientists, and drug development professionals with a detailed cross-validation of spectroscopic information, standardized experimental protocols, and a visualization of the acetylcholinesterase inhibition pathway, a key biological activity of this class of compounds.

Recent investigations into the secondary metabolites of the fungus *Talaromyces stipitatus* have led to a structural revision of the oxyphenalenone dimer, **Talaromycesone A**. This guide serves as a centralized resource for the updated spectroscopic data and offers a comparative framework against structurally similar compounds isolated from the same fungal source.

Comparative Spectroscopic Data

The structural elucidation of complex natural products relies heavily on the precise interpretation of spectroscopic data. Below is a comparative summary of the ^1H and ^{13}C NMR data for the revised structure of **Talaromycesone A**, Talarohemiketal A, and Bacillisporin A, all recorded in DMSO- d_6 .

Position	Talaromycesone A (Revised)	Talarohemiketal A	Bacillisporin A
δ C	δ H (J in Hz)	δ C	
1	81.6	5.83, s	81.9
3	169.9	169.8	
3a	107.9	107.8	
4	162.9	162.8	
5	109.8	6.97, s	109.7
5a	137.2	137.1	
6	118.2	118.1	
6-CH ₃	9.5	2.97, s	9.4
6a	141.8	141.7	
7	192.6	192.5	
8	40.5	3.15, d (17.5); 2.95, d (17.5)	40.4
9	65.4	5.05, d (12.5); 4.79, d (12.5)	65.3
9a	101.2	101.1	
1'	70.1	5.09, s	98.7
3'	167.7	167.6	
3a'	107.2	107.1	
4'	161.0	160.9	
5'	109.1	6.83, s	109.0
5a'	136.9	136.8	
6'	117.5	117.4	

6'-CH ₃	9.2	2.47, s	9.1
6a'	140.1	140.0	
7'	190.1	190.0	
8'	39.8	3.05, d (17.0); 2.85, d (17.0)	39.7
9a'	100.5	100.4	
1''-OH			
2''			
3''			
4''			
5''			

Experimental Protocols

To ensure the reproducibility of the spectroscopic data, detailed experimental protocols for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 1-5 mg of the purified compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- **Instrumentation:** ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) were acquired on a Bruker Avance 600 MHz spectrometer equipped with a cryoprobe.
- **¹H NMR Acquisition:**
 - Pulse Program: zg30
 - Number of Scans (ns): 16
 - Acquisition Time (aq): 3.99 s

- Relaxation Delay (d1): 1.0 s
- Spectral Width (sw): 20.5 ppm
- ¹³C NMR Acquisition:
 - Pulse Program: zgpg30
 - Number of Scans (ns): 1024
 - Acquisition Time (aq): 1.36 s
 - Relaxation Delay (d1): 2.0 s
 - Spectral Width (sw): 240 ppm
- COSY (Correlation Spectroscopy) Acquisition:
 - Pulse Program: cosygpqf
 - Number of Scans (ns): 2
 - Number of Increments (td in F1): 256
 - Relaxation Delay (d1): 1.5 s
- HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
 - Pulse Program: hsqcedetgpsp
 - Number of Scans (ns): 4
 - Number of Increments (td in F1): 256
 - Relaxation Delay (d1): 1.5 s
 - Optimized for ¹JCH of 145 Hz
- HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

- Pulse Program: hmbcgp1pndqf
- Number of Scans (ns): 8
- Number of Increments (td in F1): 256
- Relaxation Delay (d1): 2.0 s
- Optimized for long-range coupling of 8 Hz
- Data Processing: Spectra were processed using MestReNova software. The residual solvent peak of DMSO-d₆ at δ H 2.50 and δ C 39.52 was used as a reference.

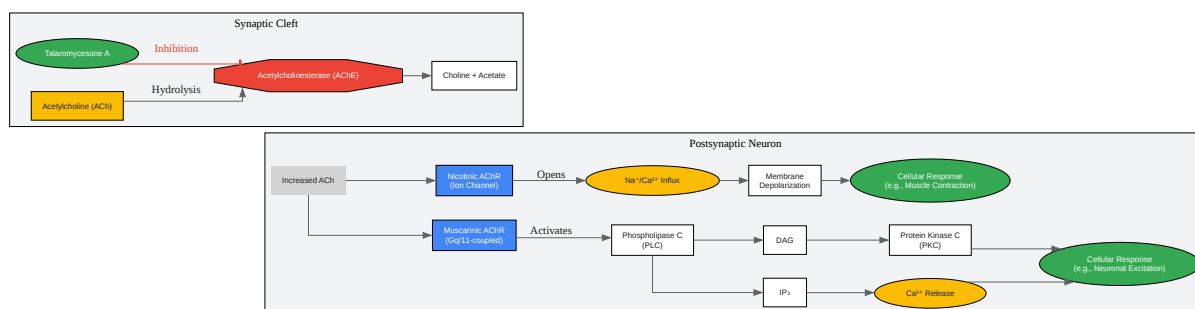
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

- Sample Preparation: A dilute solution of the purified compound was prepared in methanol (approximately 10 μ g/mL).
- Instrumentation: HRESIMS data were obtained using a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer.
- Ionization and Source Parameters:
 - Ionization Mode: Positive and Negative ESI
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 320 °C
 - Sheath Gas Flow Rate: 40 arbitrary units
 - Auxiliary Gas Flow Rate: 10 arbitrary units
- Mass Analysis:
 - Scan Range: m/z 100-1500
 - Resolution: 120,000

- AGC Target: 1e6
- Maximum Injection Time: 100 ms
- Data Analysis: The molecular formula was determined by analyzing the accurate mass measurement and isotopic pattern using Xcalibur software.

Signaling Pathway Visualization

Talaromycesone A has been reported to exhibit acetylcholinesterase inhibitory activity. The inhibition of acetylcholinesterase (AChE) leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby potentiating cholinergic signaling. The following diagram illustrates the downstream signaling cascade following the activation of muscarinic and nicotinic acetylcholine receptors.



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Caption: Acetylcholinesterase Inhibition and Downstream Signaling.

This guide provides a foundational resource for researchers working with **Talaromycesone A** and related compounds. The detailed spectroscopic data and experimental protocols aim to facilitate further investigation into the chemical and biological properties of this intriguing class of natural products.

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